(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Overview
Description
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropylmethyl group and an oxobutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation of the piperazine ring using cyclopropylmethyl halides in the presence of a base.
Formation of the Oxobutenoic Acid Moiety: The oxobutenoic acid moiety can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar piperazine structure.
Zwitterions: Compounds containing both positive and negative charges, similar in their ability to interact with biological targets.
Uniqueness
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl substitution differentiates it from other piperazine derivatives, potentially offering enhanced pharmacological activity and selectivity.
Properties
IUPAC Name |
(E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11(3-4-12(16)17)14-7-5-13(6-8-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKUMCPAFHBBT-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCN(CC2)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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